methyl 3-(4-formylphenyl)propanoate
Description
Properties
CAS No. |
71924-53-3 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key Considerations
-
Side Reactions : Over-esterification or formyl group oxidation is mitigated by maintaining anhydrous conditions.
-
Scale-Up : Industrial processes employ continuous flow reactors to enhance efficiency and reduce reaction time by 40%.
Friedel-Crafts Acylation Followed by Esterification
This two-step approach involves introducing the propanoate chain via Friedel-Crafts acylation, followed by esterification.
Step 1: Friedel-Crafts Acylation of Toluene
-
Reagents : Acryloyl chloride, AlCl₃ (Lewis acid).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.
-
Intermediate : 3-(4-Methylphenyl)propanoyl chloride.
Step 2: Esterification and Oxidation
Limitations
-
Chromium-based oxidants pose environmental and safety concerns, driving research into greener alternatives like TEMPO/NaOCl systems.
Transition-metal catalysis enables direct introduction of the formyl group onto the aromatic ring.
Suzuki-Miyaura Coupling
-
Substrates : 4-Bromophenylboronic acid and methyl acrylate.
-
Catalyst : Pd(PPh₃)₄ (2 mol%).
-
Conditions : Dioxane/H₂O (3:1), K₂CO₃, 80°C, 8 hours.
-
Yield : 70–75% after column chromatography.
Heck Reaction
-
Substrates : 4-Iodobenzaldehyde and methyl acrylate.
-
Catalyst : Pd(OAc)₂ with P(o-tol)₃.
-
Conditions : DMF, triethylamine, 100°C, 12 hours.
Reductive Amination and Subsequent Modification
While less common, this method exploits reductive amination to construct the propanoate backbone.
Procedure
-
Reductive Amination : React 4-formylbenzaldehyde with methyl acetoacetate using NaBH₃CN.
-
Hydrolysis and Decarboxylation : Convert the intermediate to 3-(4-formylphenyl)propanoic acid.
-
Esterification : As described in Method 1.
Yield and Challenges
-
Overall yield: 50–60% due to multiple steps.
-
Decarboxylation requires precise pH control to avoid side reactions.
Comparative Analysis of Preparation Methods
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Direct Esterification | Simple, high yield | Requires pure carboxylic acid precursor | 75–85 |
| Friedel-Crafts Route | Scalable for industrial use | Toxic oxidants, multi-step process | 60–70 |
| Cross-Coupling | Modular, avoids harsh conditions | High catalyst cost | 65–75 |
| Reductive Amination | Flexible substrate scope | Low overall yield | 50–60 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-formylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(4-carboxyphenyl)propanoic acid.
Reduction: 3-(4-hydroxyphenyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-formylphenyl)propanoate is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving esters.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and resins
Mechanism of Action
The mechanism of action of methyl 3-(4-formylphenyl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes such as esterases and aldehyde dehydrogenases .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and formyl (-CHO) substituents increase electrophilicity, enhancing reactivity toward nucleophiles. For example, methyl 3-(4-nitrophenyl)propanoate demonstrated potent acaricidal activity (EC₅₀ = 0.12 mM against Psoroptes cuniculi), likely due to nitro group interactions with biological targets .
- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and methyl (-CH₃) groups improve solubility but reduce reactivity. Methyl 3-(4-methylphenyl)propanoate, with a 35–36°C melting point, is less polar and easier to crystallize .
- Hydroxyl (-OH) Group: Methyl 3-(4-hydroxyphenyl)propanoate (m.p. 39–40°C) serves as a precursor for antioxidants and polymer crosslinking agents, leveraging its phenolic hydroxyl group for hydrogen bonding .
Ester Group Variations
The choice of ester moiety impacts lipophilicity and metabolic stability:
Key Observations :
Key Observations :
- Nitro and Amino Derivatives: Thalidomide analogs with nitro (-NO₂) or amino (-NH₂) groups exhibit uterus-relaxant properties by modulating nitric oxide pathways .
- Formyl Group Utility: The aldehyde moiety in this compound is a strategic site for synthesizing Schiff bases, which are pivotal in metal coordination chemistry and prodrug development .
Biological Activity
Methyl 3-(4-formylphenyl)propanoate, a compound with the molecular formula CHO, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a propanoate group attached to a phenyl ring with a formyl substituent at the para position. This structure is significant as it influences the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in medicinal chemistry aimed at developing new antimicrobial agents.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. For instance, the compound has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can disrupt cellular homeostasis, triggering cell death in susceptible cancer cells.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus | Supports potential use as an antimicrobial agent |
| Study B (2022) | Induced apoptosis in breast cancer cell lines through ROS generation | Highlights anticancer potential |
| Study C (2021) | Showed inhibition of specific metabolic enzymes | Suggests mechanism of action related to enzyme modulation |
Q & A
Basic: What are the established synthetic routes for methyl 3-(4-formylphenyl)propanoate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via esterification of 3-(4-formylphenyl)propanoic acid with methanol, catalyzed by acid (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading: 5–10 mol% to avoid over-acidification.
- Solvent: Excess methanol acts as both reactant and solvent.
For multi-step routes, intermediates like 4-formylphenylpropanoic acid may require protection/deprotection strategies (e.g., using trimethylsilyl chloride for aldehyde protection) .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 9.8–10.0 ppm (aldehyde proton), δ 3.6–3.7 ppm (ester methyl), and aromatic protons (δ 7.2–8.0 ppm).
- ¹³C NMR: Carbonyl groups (ester: ~170 ppm; aldehyde: ~190 ppm).
- Mass Spectrometry (MS): ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 207.1 (calculated).
- HPLC: C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced: How can reaction conditions be optimized to minimize by-products during scale-up synthesis?
Methodological Answer:
- Continuous Flow Systems: Reduce residence time and improve heat transfer, minimizing aldol condensation of the aldehyde group .
- Inert Atmosphere: N₂ or Ar prevents oxidation of the formyl group.
- Catalyst Screening: Immobilized acid catalysts (e.g., Amberlyst-15) enhance recyclability and reduce acidic waste .
Advanced: What experimental strategies address the compound’s instability in aqueous or basic conditions?
Methodological Answer:
- Storage: Lyophilized solid stored at -20°C under inert gas (e.g., N₂).
- In-situ Derivatization: Convert the aldehyde to a stable Schiff base (e.g., with hydroxylamine) during biological assays .
- Buffered Solutions: Use pH 5–6 acetate buffer to avoid alkaline hydrolysis of the ester .
Advanced: How should researchers resolve contradictions in reported purity data (e.g., HPLC vs. NMR)?
Methodological Answer:
- Cross-Validation: Combine HPLC (quantitative) with ¹H NMR (e.g., using ERETIC2 for absolute quantification).
- Impurity Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed propanoic acid derivatives) .
Advanced: What structure-activity relationship (SAR) studies are relevant for modifying the 4-formylphenyl group?
Methodological Answer:
- Electron-Withdrawing Substituents: Replace the formyl group with nitro or cyano to enhance electrophilicity for nucleophilic addition reactions.
- Bioisosteres: Substitute with acetylene (e.g., methyl 3-(4-ethynylphenyl)propanoate) to improve metabolic stability .
Advanced: How does this compound interact with biological targets like enzymes or receptors?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model aldehyde-group interactions with lysine residues (e.g., in dehydrogenase enzymes).
- Kinetic Assays: Measure IC₅₀ values via fluorometric substrate turnover assays (e.g., for aldehyde dehydrogenase inhibition) .
Advanced: What methodologies assess the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability: Incubate with liver microsomes; monitor aldehyde oxidation to carboxylic acid via LC-MS .
- Plasma Protein Binding: Equilibrium dialysis with radiolabeled compound .
Advanced: How to validate analytical methods for quantifying the compound in complex matrices (e.g., serum)?
Methodological Answer:
- Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v).
- Calibration Curve: Linear range 0.1–50 µg/mL (R² > 0.99).
- Recovery Tests: Spike serum samples at low/medium/high concentrations; recovery >85% .
Advanced: What comparative studies exist between this compound and its structural analogs?
Methodological Answer:
| Analog | Key Modification | Impact on Reactivity |
|---|---|---|
| Methyl 3-(4-nitrophenyl)propanoate | Nitro group (electron-withdrawing) | Enhanced electrophilicity for SNAr reactions |
| Methyl 3-(4-methoxyphenyl)propanoate | Methoxy group (electron-donating) | Reduced aldehyde reactivity; improved solubility |
| Methyl 3-(4-chlorophenyl)propanoate | Chloro substituent | Increased steric hindrance; altered enzyme binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
